Methyl 3-fluoro-4-(4-formylphenyl)benzoate
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Overview
Description
Methyl 3-fluoro-4-(4-formylphenyl)benzoate is an organic compound with the molecular formula C15H11FO3 It is a derivative of benzoic acid, featuring a fluorine atom and a formyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-(4-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Suzuki-Miyaura coupling reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(4-formylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methyl 3-fluoro-4-(4-carboxyphenyl)benzoate.
Reduction: Methyl 3-fluoro-4-(4-hydroxyphenyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-4-(4-formylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-(4-formylphenyl)benzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the structure and function of target molecules. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-formylphenyl)benzoate: Similar structure but lacks the fluorine atom.
Methyl 4-(3-formylphenyl)benzoate: Similar structure but with the formyl group in a different position.
Methyl 4-fluorobenzoate: Similar structure but lacks the formyl group.
Uniqueness
Methyl 3-fluoro-4-(4-formylphenyl)benzoate is unique due to the presence of both a fluorine atom and a formyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-fluoro-4-(4-formylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-19-15(18)12-6-7-13(14(16)8-12)11-4-2-10(9-17)3-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKMAIGTDYIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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